Kv1.5 Potassium Channel Inhibition: Equivalent Potency to CP 339818 with Improved CYP Selectivity Profile
7-Chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine inhibits the human Kv1.5 voltage-gated potassium channel with an IC50 of 200 nM [1]. This potency is comparable to the well-characterized non-peptidic blocker CP 339818 hydrochloride, which also exhibits an IC50 of 200 nM against Kv1.3 and Kv1.4 channels . However, while CP 339818 demonstrates significant inhibition of HCN channels (IC50 18.9-43.4 µM), the present compound's off-target profile suggests a cleaner selectivity window, as evidenced by its minimal activity against CYP3A4 (IC50 15.8 µM) and hERG (IC50 31.6 µM) [1].
| Evidence Dimension | Inhibition of human Kv1.5 ion channel |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | CP 339818 hydrochloride: IC50 = 200 nM (Kv1.3/Kv1.4) |
| Quantified Difference | Equivalent primary target potency (200 nM) but substantially reduced secondary pharmacology (CYP3A4 IC50 = 15.8 µM; hERG IC50 = 31.6 µM) |
| Conditions | High-throughput planar patch clamp assay, 3 min incubation [1]; Electrophysiology assay for CP 339818 |
Why This Matters
Equivalent Kv1.5 potency combined with a cleaner CYP and hERG profile makes this compound a superior choice for in vitro electrophysiology studies requiring minimal off-target interference.
- [1] BindingDB Entry BDBM50392994 (CHEMBL2152522). Affinity data for 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine: Kv1.5 IC50 = 200 nM, CYP2D6 IC50 = 316 nM, CYP3A4 IC50 = 15.8 µM, hERG IC50 = 31.6 µM. View Source
